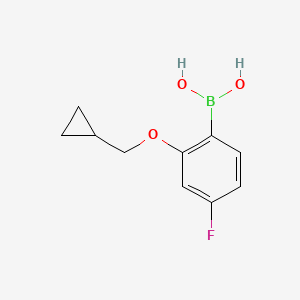

2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid

Description

Properties

IUPAC Name |

[2-(cyclopropylmethoxy)-4-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BFO3/c12-8-3-4-9(11(13)14)10(5-8)15-6-7-1-2-7/h3-5,7,13-14H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIFCATYYMRAES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)OCC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Determining the Solubility of 2-(Cyclopropylmethoxy)-4-fluorophenylboronic Acid: A Technical Guide for Researchers

Introduction: The Critical Role of Solubility in Boronic Acid Chemistry

In the landscape of modern synthetic and medicinal chemistry, arylboronic acids are indispensable reagents, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The utility of a specific boronic acid, such as 2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid, in drug development and process chemistry is fundamentally governed by its physicochemical properties, paramount among which is its solubility. A compound's solubility dictates its reaction kinetics, purification strategy, and ultimately, its formulation and bioavailability.[2][3]

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and experimentally determining the solubility of this compound in a range of common organic solvents. In the absence of extensive published data for this specific molecule, this document serves as a practical "how-to" manual, grounding its recommendations in the established behavior of structurally similar boronic acids and robust analytical principles.

Molecular Profile of this compound

To predict the solubility of a compound, one must first understand its structure and inherent physicochemical characteristics. The reactivity and properties of boronic acids are highly dependent on the nature of the substituent on the boron atom.[4]

Chemical Structure:

Caption: Structure of this compound.

Physicochemical Properties and Their Influence on Solubility:

While experimental data for the target molecule is scarce, we can infer its likely properties based on its constituent functional groups and data from analogous compounds.

| Property | Value (Experimental or Predicted) | Rationale and Impact on Solubility |

| CAS Number | 1627839-42-2[5] | N/A |

| Molecular Formula | C₁₀H₁₂BFO₃[5] | N/A |

| Molecular Weight | 210.01 g/mol [5] | N/A |

| Melting Point (°C) | No data available[6] | A higher melting point generally correlates with lower solubility in a given solvent due to stronger crystal lattice energy. For comparison, 4-fluorophenylboronic acid has a high melting point of 262-265 °C.[7] |

| pKa | No data available | The boronic acid moiety is a Lewis acid. The pKa of boric acid itself is 9.23.[8] Electron-withdrawing groups on the phenyl ring generally decrease the pKa (increase acidity). The fluorine atom's electron-withdrawing effect will influence the acidity of the boronic acid protons. |

| Predicted logP | No data available | LogP is a measure of lipophilicity.[9] The cyclopropylmethoxy group is lipophilic, while the boronic acid and fluorine groups are more polar. The overall logP is expected to be moderate. For a similar compound, 2-Bromo-4-methoxy-6-fluorophenylboronic acid, a predicted LogP of 0.2766 suggests relatively low lipophilicity.[10] |

| Hydrogen Bonding | Donor: 2 (from -B(OH)₂); Acceptor: 3 (from -B(OH)₂ and -O-) | The ability to both donate and accept hydrogen bonds will make the molecule's solubility highly dependent on the solvent's hydrogen bonding capabilities. Solvents that can engage in hydrogen bonding (e.g., alcohols, THF) are likely to be better solvents than those that cannot (e.g., hydrocarbons). |

Anticipated Solubility Profile in Common Organic Solvents

Based on studies of phenylboronic acid and its substituted derivatives, we can predict a general solubility trend for this compound. Phenylboronic acid itself exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3] The choice of solvent is also critical for reactions like the Suzuki-Miyaura coupling, where solvent systems often include ethers like dioxane or THF, or polar aprotic solvents like DMF, frequently with an aqueous component to dissolve the base.[3]

Table of Predicted Solubility:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl ether | High | Ethers are polar aprotic solvents that can act as hydrogen bond acceptors for the -OH groups of the boronic acid. They are excellent solvents for many boronic acids.[3] |

| Ketones | Acetone, 2-Butanone (MEK) | High | Similar to ethers, ketones are polar aprotic and can accept hydrogen bonds. Phenylboronic acid shows high solubility in acetone.[3] |

| Alcohols | Methanol, Ethanol, Isopropanol | High to Moderate | Alcohols are polar protic solvents and can engage in hydrogen bonding as both donors and acceptors, which should facilitate dissolution. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity. Chloroform is noted to be a moderate solvent for phenylboronic acid and can be useful for crystallization.[3] |

| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | While less polar, the aromatic ring of the solvent can interact with the phenyl ring of the solute via π-π stacking. Toluene is a common solvent in Suzuki reactions. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These highly polar solvents are excellent at solvating a wide range of organic molecules, including those with polar functional groups. |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Methylcyclohexane | Very Low | These nonpolar solvents lack the ability to form significant intermolecular interactions with the polar boronic acid moiety. Phenylboronic acid has very low solubility in methylcyclohexane.[3] |

Experimental Protocol for Solubility Determination

This section provides a detailed, self-validating protocol for determining the solubility of this compound. The workflow involves preparing a saturated solution, separating the solid and liquid phases, and quantifying the concentration of the dissolved solid.

Caption: Workflow for experimental solubility determination.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Handling: Handle this compound in a well-ventilated area or a fume hood. Avoid breathing dust. Similar boronic acids are known to cause skin, eye, and respiratory irritation.[11][12]

-

Solvents: Handle all organic solvents according to their specific Safety Data Sheets (SDS).

Part A: Isothermal Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility.

-

Preparation: To a series of 4 mL glass vials, add approximately 50-100 mg of this compound.

-

Solvent Addition: Accurately add 2.0 mL of the desired organic solvent to each vial. This should create a slurry with excess solid.

-

Equilibration: Seal the vials tightly and place them on a shaker or stirring plate in a temperature-controlled environment (e.g., 25 °C). Equilibrate for at least 24 hours to ensure the solution reaches saturation. For compounds that are slow to dissolve, 48-72 hours may be necessary.

-

Settling: After equilibration, turn off the stirring and allow the vials to stand undisturbed at the same constant temperature for 2-4 hours to allow the excess solid to settle.

Part B: Quantitative Analysis by HPLC-UV

Rationale for Method Selection: Reversed-phase HPLC with UV detection is a widely accessible and reliable method for quantifying aromatic compounds. A critical consideration for boronic acids is their potential for on-column hydrolysis to the corresponding boronic acid.[11] To mitigate this, a column with low silanol activity and a mobile phase without acidic modifiers is strongly recommended.[11]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Waters XTerra® MS C18, 4.6 x 150 mm, 5 µm, or equivalent low-silanol C18 column.

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-1 min: 10% B

-

1-10 min: 10% to 90% B

-

10-12 min: 90% B

-

12.1-15 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or determined by a UV scan of the compound)

-

Injection Volume: 10 µL

Procedure:

-

Standard Curve Preparation:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in acetonitrile.

-

Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range of the solubility samples (e.g., 0.1, 0.05, 0.025, 0.01, 0.005 mg/mL).

-

Inject each standard in triplicate and plot the peak area versus concentration to generate a linear regression curve.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot (e.g., 100 µL) of the clear supernatant from an equilibrated solubility vial using a 1 mL syringe fitted with a 0.22 µm PTFE syringe filter. This step is critical to ensure no solid particles are transferred.

-

Dispense the filtered aliquot into a pre-weighed volumetric flask (e.g., 10 mL). Determine the weight of the aliquot.

-

Dilute the sample to the mark with acetonitrile. The dilution factor will depend on the expected solubility.

-

Inject the diluted sample into the HPLC system.

-

Part C: Data Analysis and Reporting

-

Calculate Concentration: Using the linear regression equation from the standard curve (y = mx + c, where y is peak area and x is concentration), calculate the concentration of the diluted sample.

-

Calculate Solubility: Account for the dilution factor to determine the concentration in the original saturated solution.

-

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Volume, mL) / (Volume of aliquot, mL)

-

-

Report Results: Report the solubility in standard units (e.g., mg/mL or g/L) at the specified temperature. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Conclusion

References

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

-

Dąbrowski, M., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

- Qiu, F., et al. (2010). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 129-134.

-

Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57–63. [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

-

Arctom. (n.d.). This compound. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved January 24, 2026, from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved January 24, 2026, from [Link]

-

Wang, J., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1788–1800. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. 1627839-42-2|this compound|BLD Pharm [bldpharm.com]

- 6. aaronchem.com [aaronchem.com]

- 7. 1803595-88-1|(S)-(5-Fluoro-2-(pent-4-en-2-yloxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. 2246890-98-0|(2-(Cyclopentyloxy)-4-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 10. arctomsci.com [arctomsci.com]

- 11. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cyclopropylmethoxy Group in Medicinal Chemistry

Abstract

The strategic incorporation of small aliphatic rings has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to overcome perennial challenges in drug development. Among these, the cyclopropyl group, and specifically the cyclopropylmethoxy moiety (-OCH₂-c-Pr), has emerged as a uniquely valuable substituent. This technical guide provides an in-depth analysis of the multifaceted roles of the cyclopropylmethoxy group, synthesizing field-proven insights with fundamental chemical principles. We will explore its profound impact on metabolic stability, particularly as a metabolic shield against cytochrome P450-mediated O-dealkylation, its influence on physicochemical properties such as lipophilicity and solubility, and its contribution to enhancing drug-target interactions through conformational rigidity and unique electronic effects. This guide is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, actionable methodologies for leveraging this powerful molecular motif.

Introduction: The Strategic Value of Small Rings in Drug Design

The journey of a drug candidate from discovery to clinical approval is fraught with challenges, many of which are rooted in suboptimal pharmacokinetic (PK) and pharmacodynamic (PD) properties. Medicinal chemists continually seek new structural motifs that can predictably and favorably modulate these properties. The cyclopropyl ring, the smallest carbocycle, has garnered significant attention for its distinctive chemical and physical characteristics.[1] Its strained three-membered ring results in C-C bonds with enhanced p-character and stronger, shorter C-H bonds compared to typical aliphatic systems.[2] These features translate into a rigid, conformationally constrained unit that can serve as a bioisostere for various functional groups, including gem-dimethyl groups, alkenes, and even aromatic rings.

When appended to an ether linkage, forming the cyclopropylmethoxy group, these intrinsic properties are channeled to address one of the most common liabilities in drug metabolism: the oxidative cleavage of alkoxy groups. This guide will dissect the specific advantages conferred by this seemingly simple moiety.

The Cyclopropylmethoxy Group as a Metabolic Shield

A primary role of the cyclopropylmethoxy group in drug design is to enhance metabolic stability.[3] Many drug molecules contain methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups, which are highly susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, predominantly through O-dealkylation. This metabolic pathway often leads to rapid clearance, poor oral bioavailability, and the formation of active or inactive metabolites that can complicate dosing regimens.[4][5]

Mechanism of Metabolic Protection

The metabolic vulnerability of a simple methoxy group begins with the abstraction of a hydrogen atom from the methyl carbon by an activated CYP enzyme, typically CYP2D6 or CYP3A4. The resulting radical is then oxidized to a hemiacetal, which is unstable and spontaneously decomposes to a phenol and formaldehyde.

The cyclopropylmethoxy group effectively shuts down this pathway. The C-H bonds on the cyclopropyl ring exhibit a significantly higher bond dissociation energy (BDE) due to the ring strain and increased s-character.[6] This makes the initial, rate-limiting hydrogen atom abstraction step energetically unfavorable for CYP enzymes.[6] By replacing a metabolically labile methyl or ethyl group with the robust cyclopropylmethyl group, chemists can "shield" the ether linkage from oxidative attack, thereby increasing the drug's metabolic half-life and systemic exposure.[7][8]

Figure 1: Mechanism of metabolic shielding by the cyclopropylmethoxy group.

Modulation of Physicochemical Properties

Beyond metabolic stability, the cyclopropylmethoxy group offers a nuanced approach to optimizing a molecule's physicochemical profile, a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[9]

Lipophilicity and Aqueous Solubility

Lipophilicity, often measured as the partition coefficient (logP) or distribution coefficient (logD), is a key parameter influencing a drug's permeability, potency, and promiscuity. While adding carbon atoms typically increases lipophilicity, the effect of the cyclopropylmethoxy group is more subtle.

Compared to a methoxy group, the cyclopropylmethoxy group is more lipophilic. However, it is often considered a less lipophilic alternative to larger alkyl groups (e.g., isobutyl, cyclopentyl) that might be used to achieve similar steric bulk. The rigid, compact nature of the cyclopropyl ring adds less lipophilic surface area than a flexible, freely-rotating alkyl chain of equivalent atom count. This allows for a modest, controlled increase in lipophilicity, which can be advantageous for improving membrane permeability without drastically reducing aqueous solubility.

Table 1: Comparative Physicochemical Properties of Functional Group Isosteres

| Functional Group | Typical ΔlogP (vs. -OH) | Relative Size | Key Feature |

| Methoxy (-OCH₃) | +0.5 | Small | H-bond acceptor, metabolically labile |

| Isopropoxy (-OCH(CH₃)₂) | +1.3 | Medium | Bulky, increased lipophilicity |

| Cyclopropylmethoxy (-OCH₂-cPr) | +1.5 | Medium-Compact | Metabolically robust, conformationally rigid |

| Cyclopentyloxy (-O-cPen) | +2.1 | Large | High lipophilicity, bulky |

Note: ΔlogP values are representative and can vary based on the molecular scaffold.

Impact on Pharmacodynamics and Drug-Target Interactions

The unique structural and electronic features of the cyclopropylmethoxy group can be harnessed to enhance drug-target interactions, leading to improved potency and selectivity.[10][11]

Conformational Rigidity and Vectorial Projection

The rigid, three-dimensional structure of the cyclopropyl ring acts as a conformational anchor. Unlike a flexible alkyl chain, the cyclopropylmethyl group projects into space with a well-defined vector. This rigidity minimizes the entropic penalty upon binding to a target protein, as fewer rotational conformations are lost. This pre-organization can lead to a more favorable binding affinity (ΔG). Furthermore, this defined vector allows medicinal chemists to precisely probe specific pockets within a protein's binding site, optimizing van der Waals contacts and potentially displacing unfavorable water molecules to increase potency.

Electronic Effects

The strained C-C bonds of the cyclopropyl ring possess significant p-character, allowing them to engage in electronic conjugation with adjacent systems. This can subtly modulate the electron density of the ether oxygen, influencing its ability to act as a hydrogen bond acceptor. While the effect is less pronounced than with aromatic systems, it can be sufficient to fine-tune the strength of critical hydrogen bonds within the target's active site, contributing to both potency and selectivity.

Synthetic Strategies for Incorporation

The installation of a cyclopropylmethoxy group is generally synthetically tractable and can be achieved through well-established chemical transformations. The most common approach is the Williamson ether synthesis.[12][13]

This method involves the reaction of a nucleophilic alkoxide or phenoxide (generated by deprotonating an alcohol or phenol with a suitable base) with an electrophilic cyclopropylmethyl halide, such as cyclopropylmethyl bromide.

General Reaction Scheme: R-OH + Base → R-O⁻ R-O⁻ + Br-CH₂-cPr → R-O-CH₂-cPr + Br⁻

This straightforward Sₙ2 reaction is reliable and amenable to a wide range of substrates, making the cyclopropylmethoxy group an accessible modification for late-stage functionalization during lead optimization campaigns.

Experimental Protocol: In Vitro Metabolic Stability Assessment

To empirically validate the metabolic shielding effect of the cyclopropylmethoxy group, an in vitro microsomal stability assay is the industry-standard method.[14][15] This protocol provides a self-validating system for assessing the rate of metabolism.

Objective

To determine the in vitro intrinsic clearance (CLᵢₙₜ) of a test compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials

-

Pooled liver microsomes (human, rat, or other species of interest)

-

Test compound (e.g., Parent-OCH₃ and Analog-OCH₂-cPr)

-

NADPH regenerating system (Cofactor)

-

Phosphate buffer (pH 7.4)

-

Positive control compounds (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6)

-

Acetonitrile (ACN) with an internal standard (for quenching)

-

LC-MS/MS system for analysis

Step-by-Step Methodology

-

Preparation: Prepare stock solutions of the test compounds and positive controls in DMSO (typically 10 mM).

-

Incubation Mixture: In a microcentrifuge tube on ice, prepare the main incubation mixture containing phosphate buffer and liver microsomes (e.g., at a final protein concentration of 0.5 mg/mL).[16]

-

Initiation of Reaction: Add the test compound to the incubation mixture at a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes. The reaction is initiated by adding the NADPH cofactor.[14]

-

Time Points: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[16]

-

Quenching: The reaction in each aliquot is immediately stopped (quenched) by adding ice-cold acetonitrile containing an analytical internal standard. This precipitates the microsomal proteins.

-

Control Incubations (Self-Validation):

-

-NADPH Control: Run a parallel incubation for the longest time point without the NADPH cofactor. A stable compound in this control validates that disappearance is enzyme-mediated.

-

-Microsome Control (Heat-Inactivated): Run a parallel incubation with heat-inactivated microsomes. This control confirms that disappearance is not due to non-specific binding or chemical instability.

-

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining percentage of the test compound at each time point relative to the 0-minute sample.

-

Data Analysis: Plot the natural logarithm of the percent remaining compound versus time. The slope of the line (k) is used to calculate the half-life (t₁/₂ = 0.693/k) and the intrinsic clearance (CLᵢₙₜ).[16]

Figure 2: Experimental workflow for the in vitro microsomal stability assay.

Conclusion and Future Perspectives

The cyclopropylmethoxy group is a powerful and versatile tool in the medicinal chemist's arsenal. Its primary and most celebrated role is as a highly effective metabolic shield, protecting otherwise labile ether linkages from CYP450-mediated degradation. This direct intervention to improve metabolic stability can dramatically enhance a compound's pharmacokinetic profile. Beyond this, its unique combination of conformational rigidity, compact size, and subtle electronic influence provides a sophisticated means to modulate physicochemical properties and optimize drug-target interactions. As drug discovery programs continue to push the boundaries of chemical space, the rational application of proven motifs like the cyclopropylmethoxy group will remain critical for designing safer, more effective medicines. The continued exploration of other small, strained ring systems as bioisosteric replacements promises to further expand the toolkit for overcoming complex ADME and potency challenges.

References

-

Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

-

Casar, Z. (2020). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Synthesis, 52(09). [Link]

-

Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Domainex Synthesis Group. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. [Link]

-

Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. [Link]

-

BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]

-

Unacademy. (n.d.). Physicochemical Properties Of Drugs. [Link]

-

ResearchGate. (2021). Improvements to metabolic stability through cyclopropyl modification. [Link]

-

Rawling, M. J. (2015). What are good methoxy isosteres in medicinal chemistry? ResearchGate. [Link]

-

Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics. [Link]

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

- Rupe, H., & van Walser, C. (1943). Cyclopropyl ether and method of preparing same.

-

Scott, M. D., & Tams, D. M. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Medicinal Chemistry Communications. [Link]

-

Rubin, M., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2′ Substitution of Bromocyclopropanes. Molecules, 27(20), 7069. [Link]

-

Deodhar, M., et al. (2020). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceutics. [Link]

-

Merz, T., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Computational Biology. [Link]

-

Wang, Z., et al. (2022). Drug–Target Interaction Prediction Based on an Interactive Inference Network. International Journal of Molecular Sciences. [Link]

Sources

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scientificupdate.com [scientificupdate.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. researchgate.net [researchgate.net]

- 8. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physicochemical Properties Of Drugs [unacademy.com]

- 10. mdpi.com [mdpi.com]

- 11. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US2330979A - Cyclopropyl ether and method of preparing same - Google Patents [patents.google.com]

- 13. An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 16. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

The Fluorine Advantage: A Technical Guide to the Impact of Fluorine Substitution on Phenylboronic Acid Reactivity

Foreword: Beyond a Simple Halogen – The Unique Influence of Fluorine

To the dedicated researchers, synthetic chemists, and pioneers in drug development, this guide offers a deep dive into a seemingly subtle, yet profoundly impactful, molecular alteration: the substitution of fluorine onto a phenylboronic acid scaffold. Phenylboronic acids are foundational pillars of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The strategic incorporation of fluorine, the most electronegative of elements, fundamentally alters the electronic character, stability, and reactivity of these indispensable reagents.

This is not merely a catalog of observations. It is a guide to understanding the causality behind the reactivity changes. We will explore how fluorine's potent inductive effects and nuanced resonance contributions reshape the properties of the boronic acid moiety, influencing everything from its acidity to its performance in catalysis. By understanding these core principles, you, the scientist, are empowered to make more informed decisions in reaction design, catalyst selection, and the strategic synthesis of novel chemical entities, particularly within the demanding landscape of pharmaceutical and materials science.[1][2]

The Electronic Heart of the Matter: How Fluorine Governs Acidity

The reactivity of a phenylboronic acid is inextricably linked to the Lewis acidity of its boron center. Boronic acids are not typical Brønsted acids; their acidity arises from the acceptance of a hydroxide ion to form a more stable, tetracoordinate boronate species. The ease of this transformation is directly influenced by the electron density on the boron atom, which is, in turn, controlled by substituents on the phenyl ring.

Fluorine's primary influence is its powerful electron-withdrawing inductive effect (-I effect), which pulls electron density from the aromatic ring and, consequently, from the boronic acid group.[2][3] This electronic pull makes the boron atom more electron-deficient (i.e., a stronger Lewis acid), facilitating the addition of a hydroxide ion and thus lowering the molecule's pKa.[2]

However, the position of the fluorine atom is critical, as its inductive effect is modulated by a competing, albeit weaker, electron-donating resonance effect (+R effect).[2]

-

Ortho-Substitution: The ortho-position experiences the strongest inductive pull, leading to a significant increase in acidity. This effect is often enhanced by the potential for a direct, through-space interaction or an intramolecular hydrogen bond between the fluorine atom and one of the hydroxyl groups of the boronic acid, further stabilizing the molecule.[2]

-

Meta-Substitution: In the meta-position, the strong inductive effect dominates, as the resonance effect does not extend to this position. This results in a marked increase in acidity compared to the unsubstituted phenylboronic acid.[2]

-

Para-Substitution: The para-position presents a more balanced scenario. Both the inductive and resonance effects are at play. While the inductive effect withdraws electron density, the resonance effect donates it back into the ring. These opposing forces can partially cancel each other out, leading to a less pronounced increase in acidity compared to the meta or ortho isomers.[2]

This relationship between substitution pattern and acidity is a foundational concept for predicting and understanding the behavior of these reagents.

Data Presentation: Acidity of Fluorophenylboronic Acids

The following table summarizes the experimentally determined pKa values for phenylboronic acid and its monofluorinated derivatives, illustrating the position-dependent electronic effects.

| Compound | pKa | Positional Effect Summary |

| Phenylboronic Acid | ~8.86 | Reference |

| 2-Fluorophenylboronic Acid | ~7.80 | Strong inductive effect, potential H-bonding |

| 3-Fluorophenylboronic Acid | ~8.35 | Dominant inductive effect |

| 4-Fluorophenylboronic Acid | ~8.77 | Opposing inductive and resonance effects |

Note: pKa values are approximate and can vary slightly based on experimental conditions. Data compiled from multiple sources.[2]

Logical Relationship: Fluorine Position and Acidity

The following diagram illustrates the interplay of electronic effects that determine the acidity of fluorophenylboronic acid isomers.

Caption: Electronic effects of fluorine on pKa.

The Suzuki-Miyaura Coupling: A Tale of Competing Effects

The Suzuki-Miyaura reaction is the preeminent application for phenylboronic acids. The catalytic cycle famously involves three key steps: oxidative addition, transmetalation, and reductive elimination. Fluorine substitution significantly impacts the crucial transmetalation step, where the aryl group is transferred from the boron atom to the palladium catalyst.

The conventional mechanism posits that the boronic acid must first be activated by a base to form a more nucleophilic boronate species. This boronate then engages with the palladium complex. Herein lies the paradox of fluorine substitution:

-

Enhanced Lewis Acidity: As discussed, fluorine's electron-withdrawing nature increases the Lewis acidity of the boron center. This facilitates the initial activation by the base to form the boronate, which should, in principle, accelerate the transmetalation step.[4]

-

Reduced Aryl Nucleophilicity: Simultaneously, the very same inductive effect that enhances Lewis acidity also withdraws electron density from the carbon-boron bond. This makes the aryl group itself less nucleophilic and therefore less readily transferred to the positively charged palladium center. This deactivating effect can slow down the transmetalation step.[5]

The overall reactivity in a Suzuki-Miyaura coupling is a delicate balance of these two opposing forces. For monofluorinated systems, the outcome is often favorable, but for more heavily fluorinated compounds like pentafluorophenylboronic acid, the deactivation of the aryl group can render the substrate inactive under standard conditions, necessitating specialized catalysts and conditions.[1][6]

Experimental Workflow: A Generalized Suzuki-Miyaura Protocol

This protocol is a representative, self-validating workflow for the coupling of a fluorophenylboronic acid with an aryl bromide. Control experiments (e.g., running the reaction without the palladium catalyst or base) should result in no product formation, validating the necessity of each component.

Caption: Generalized Suzuki-Miyaura Protocol.

Causality in Catalyst and Base Selection

-

Why a Strong Base? For electron-deficient boronic acids, a sufficiently strong base (e.g., K₃PO₄, Cs₂CO₃, CsF) is often required to drive the equilibrium towards the formation of the active boronate species, overcoming the deactivating effect of the fluorine.[7] The combination of CsF and Ag₂O has been shown to be particularly effective for highly fluorinated systems.[1]

-

Why Bulky, Electron-Rich Ligands? Ligands such as SPhos or RuPhos are often employed.[7][8] These bulky, electron-rich phosphine ligands promote the rate-limiting oxidative addition step and accelerate the final reductive elimination. Their steric bulk can also stabilize the active monoligated palladium species that is often key to efficient catalysis. For challenging couplings involving electron-deficient partners, a highly active catalyst is essential to achieve reasonable reaction times and yields.[7]

Data Presentation: Relative Reactivity in Suzuki-Miyaura Coupling

While a direct kinetic comparison is sparse in the literature, a general reactivity trend can be established from various studies. The electron-withdrawing nature of the substituent generally deactivates the boronic acid towards transmetalation.[5] However, steric hindrance is a powerful decelerating factor.

| Isomer | Relative Reactivity Trend | Dominant Factors |

| para- Fluorophenylboronic acid | Highest | Balanced electronic effects; minimal steric hindrance. |

| meta- Fluorophenylboronic acid | Intermediate | Stronger deactivation due to inductive effect; minimal steric hindrance. |

| ortho- Fluorophenylboronic acid | Lowest | Strong electronic deactivation combined with significant steric hindrance, which impedes approach to the palladium center.[7] |

This trend is inferred from analogous systems and qualitative observations in the literature.[5]

Stability and Side Reactions: The Challenge of Protodeboronation

A critical consideration when working with arylboronic acids, particularly electron-deficient ones, is their susceptibility to protodeboronation . This is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the reagent.[9][10]

Fluorine substitution, by increasing the electron deficiency of the aromatic ring, can make the C-B bond more susceptible to protonolysis, especially under basic conditions or at elevated temperatures—the very conditions often required for Suzuki-Miyaura coupling.[9]

The mechanism of protodeboronation is pH-dependent.[9] In the basic media of a Suzuki coupling, the reaction is thought to proceed through the boronate species, where the increased electron density on boron facilitates the cleavage of the now more polarized C-B bond.

Minimizing Protodeboronation: Practical Strategies

-

Use of Boronic Esters: Protecting the boronic acid as an ester (e.g., a pinacol ester) can significantly enhance its stability.[11] These "masked" reagents are more resistant to premature protodeboronation and hydrolyze in situ under the reaction conditions to generate the active boronic acid.

-

Careful Choice of Base: While a base is necessary, extremely harsh basic conditions or prolonged reaction times at high temperatures should be avoided if possible. The use of milder bases like K₃PO₄ or KF can sometimes be advantageous.[7]

-

Reaction Temperature and Time: Use the lowest temperature and shortest reaction time that allow for efficient coupling to minimize the thermal contribution to the decomposition pathway.

-

Inert Atmosphere: Rigorously excluding oxygen is crucial, as oxidative degradation pathways can also compete with the desired reaction.

Mechanism: Suzuki Coupling vs. Protodeboronation

Caption: Competing reaction pathways.

Applications in Drug Discovery and Materials Science

The unique properties imparted by fluorine make fluorinated phenylboronic acids highly valuable building blocks.[1]

-

In Medicinal Chemistry: Fluorine is often used as a "metabolic blocker." Replacing a hydrogen atom susceptible to enzymatic oxidation (e.g., by Cytochrome P450 enzymes) with a fluorine atom can significantly improve a drug's metabolic stability and pharmacokinetic profile.[7] Furthermore, fluorine can alter a molecule's pKa, lipophilicity, and binding affinity to its biological target.[1] The antifungal drug Tavaborole , a benzoxaborole, features a critical fluorine atom that enhances its bioactivity.[12]

-

In Materials Science: The introduction of fluorine into conjugated organic materials can tune their electronic properties (e.g., HOMO/LUMO energy levels), which is critical for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Fluorination can also enhance the material's thermal and oxidative stability.

Conclusion and Future Outlook

The substitution of fluorine on a phenylboronic acid is a powerful and multifaceted tool for the modern chemist. It provides a predictable means to tune Lewis acidity and modulate reactivity in the cornerstone Suzuki-Miyaura cross-coupling reaction. While the electron-withdrawing nature of fluorine presents challenges, such as potential protodeboronation and a deactivated aryl system, these can be overcome through the rational selection of ligands, bases, and reaction conditions. The continued development of more active catalyst systems will further expand the utility of these valuable reagents. As the demand for complex, highly functionalized molecules grows in both medicine and materials, a thorough understanding of the principles outlined in this guide will remain an essential asset for any scientist pushing the boundaries of chemical synthesis.

References

-

Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(37), 11402–11415. [Link]

-

Silva, A. F., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(11), 3192. [Link]

-

Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915–4917. [Link]

-

Sotelo, E., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials, 7(3), 51. [Link]

-

Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Request PDF. [Link]

-

Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 8(4), 3026–3041. [Link]

-

Adamczyk-Woźniak, A., et al. (2017). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Request PDF. [Link]

-

Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]

-

Barwell, N. P., et al. (2012). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Organic & Biomolecular Chemistry, 10(30), 5784–5790. [Link]

-

Gozdalik, J. T., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433. [Link]

-

ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid. ResearchGate. [Link]

-

Gozdalik, J. T., et al. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677-702. [Link]

-

ResearchGate. (2017). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. [Link]

-

Chirik Group. (2022). Transmetalation of Boron reagents. Chirik Group. [Link]

-

Adamczyk-Woźniak, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2781. [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. [Link]

-

Ciaffo, G. M., et al. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. [Link]

-

Claremont Colleges. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

-

Sotelo, E., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

-

Nanalysis. (n.d.). 19Flourine NMR. Nanalysis. [Link]

-

ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

PubMed. (2024). Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. PubMed. [Link]

-

Scilit. (n.d.). Hydrolytic Stability of Hydroxyphenyl Boronic Acids(HPBAs) and Employment of Poly(HPBAs) for Voltammetric Determination of Fluoride Levels in Dental Formulations and Beverages; Significance of Raw DPV Data for Chemometric Discrimination. Scilit. [Link]

-

ChemRxiv. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. [Link]

-

Avdeef, A., et al. (2012). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 1(1), 1-20. [Link]

-

MDPI. (2022). An Evaluation of the Hydrolytic Stability of Selected Experimental Dental Matrices and Composites. MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). Protodeboronation. Organic Chemistry Portal. [Link]

-

YouTube. (2020). pH titration- for the determination of pKa value of weak acid. YouTube. [Link]

-

ResearchGate. (n.d.). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. [Link]

-

Ben-Gurion University Research Portal. (2022). Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine. Ben-Gurion University Research Portal. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

-

ResearchGate. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

-

ACS Publications. (2026). Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazol. ACS Publications. [Link]

-

YouTube. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications (RSC Publishing). [Link]

-

PubMed Central. (n.d.). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central. [Link]

-

ResearchGate. (n.d.). Comparison of reactivity of different boron reagents (a) The predicted... ResearchGate. [Link]

Sources

- 1. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chirik.princeton.edu [chirik.princeton.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scholarship.claremont.edu [scholarship.claremont.edu]

- 9. Protodeboronation - Wikipedia [en.wikipedia.org]

- 10. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Topic: Strategic Base Selection for Suzuki-Miyaura Couplings of Electron-Rich Boronic Acids

An Application Note for Drug Development Professionals and Organic Synthesis Researchers

Abstract & Introduction

The Suzuki-Miyaura (SM) cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its functional group tolerance and the stability of its organoboron reagents.[1][2] This palladium-catalyzed carbon-carbon bond formation is integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The general mechanism involves a Pd(0)/Pd(II) catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination.[4][5] While powerful, the reaction's efficiency is highly dependent on the subtle interplay of catalyst, solvent, and, most critically, the base.

This application note addresses a persistent challenge in SM couplings: the use of electron-rich arylboronic acids. These substrates, while common in complex molecule synthesis, often exhibit diminished reactivity, leading to low yields and significant side reactions. We will dissect the mechanistic role of the base in activating these challenging partners and provide a systematic guide for selecting the optimal base to ensure high-yield, reproducible outcomes.

The Challenge: Inertness and Instability of Electron-Rich Boronic Acids

The success of the SM coupling hinges on the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center. Electron-rich boronic acids present a dual challenge that complicates this critical step:

-

Reduced Lewis Acidity: Electron-donating groups (e.g., alkoxy, amino) on the aromatic ring increase the electron density on the boron atom. This reduces its Lewis acidity, making the requisite formation of a tetracoordinate "ate" complex with the base less favorable and slowing the rate of transmetalation.[1]

-

Increased Susceptibility to Protodeboronation: The carbon-boron bond in electron-rich systems is highly polarized and susceptible to cleavage by protons, a side reaction known as protodeboronation.[6][7] This base-catalyzed degradation pathway consumes the boronic acid, directly reducing the potential product yield and generating arene byproducts that complicate purification.[1]

Overcoming these challenges requires a base that can effectively activate the boronic acid to promote transmetalation while simultaneously minimizing the rate of protodeboronation.

The Mechanistic Role of the Base: Activating the Boronic Acid

The base is not merely a stoichiometric spectator; it is a crucial activator in the catalytic cycle.[8] Its primary role is to react with the tricoordinate boronic acid (R-B(OH)₂) to form a more nucleophilic, tetracoordinate boronate species ([R-B(OH)₃]⁻).[1][8] This "ate" complex possesses a higher-energy B-C bond, which significantly accelerates the transfer of the aryl group to the palladium(II) center.

The choice of base dictates the position of this equilibrium and the concentration of the active boronate species. A judiciously selected base will maximize the rate of transmetalation relative to the destructive protodeboronation pathway.

A Comparative Guide to Common Bases

The selection of a base is highly dependent on the specific substrates, catalyst, and solvent system.[9] Inorganic bases are generally superior to organic bases like triethylamine for these applications.[10]

| Base Class | Examples | pKa (of conjugate acid) | Key Characteristics & Insights |

| Phosphates | K₃PO₄ | ~12.3 | First Choice for Screening. Often the optimal choice for electron-rich and sterically hindered substrates.[11] Its moderate-to-strong basicity is highly effective at forming the boronate complex without being overly aggressive, striking a good balance to minimize protodeboronation. Often used with a small amount of water.[9][11] |

| Carbonates | Cs₂CO₃, K₂CO₃, Na₂CO₃ | ~10.3 | Workhorse Bases. Widely effective and economical.[12] Cs₂CO₃ is more basic and has higher solubility in organic solvents, making it a powerful option for particularly difficult couplings.[9] The order of reactivity is typically Cs > K > Na.[10] |

| Fluorides | KF, CsF | ~3.2 | Mild and Specialized. Ideal for substrates containing base-labile functional groups (e.g., esters).[8] The fluoride ion can form a highly reactive trifluoroborate anion ([ArBF₃]⁻), which facilitates transmetalation under milder conditions.[7][8] |

| Hydroxides | NaOH, KOH | ~15.7 | Use with Caution. These strong bases can be effective but often accelerate protodeboronation, especially with sensitive substrates. The high water content can also lead to catalyst decomposition and other side reactions.[10] |

Decision Workflow for Base Selection

For a systematic approach, researchers can follow a logical workflow to identify the optimal base for their specific electron-rich boronic acid system.

Sources

- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. m.youtube.com [m.youtube.com]

The Strategic Application of 2-(Cyclopropylmethoxy)-4-fluorophenylboronic Acid in the Synthesis of Advanced Pharmaceutical Intermediates

Introduction: A Modern Building Block for Complex Drug Scaffolds

In the landscape of contemporary drug discovery, the rational design of pharmaceutical intermediates is paramount to the efficient synthesis of novel therapeutics. Among the vast arsenal of chemical building blocks, 2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid has emerged as a particularly valuable reagent. Its unique structural motifs—a cyclopropylmethoxy group and a fluorine atom—are strategically incorporated to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. The cyclopropyl group is known to improve metabolic stability and potency, while the fluorine atom can modulate pKa, improve binding affinity, and block metabolic oxidation.[1]

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of a key intermediate for Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents.[2][3] We will delve into the mechanistic underpinnings of the Suzuki-Miyaura cross-coupling reaction, provide a detailed, field-proven protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Core Application: Synthesis of a Key PARP Inhibitor Intermediate

The primary application of this compound lies in its use as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms with high efficiency and functional group tolerance.[5]

A prominent example of its application is in the synthesis of a key intermediate for the PARP inhibitor Olaparib. PARP inhibitors are a targeted therapy for cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[6] The synthesis of the core structure of Olaparib involves the coupling of a phthalazinone moiety with a substituted benzoylpiperazine fragment.[7] this compound provides the crucial substituted phenyl ring that links these two key components.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to troubleshooting and optimizing the synthesis. The catalytic cycle, illustrated below, involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (the electrophilic partner) to form a Pd(II) complex. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[4]

-

Transmetalation: The organoboron reagent, in this case, this compound, is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide. The choice of base is crucial and can significantly impact the reaction rate and yield.

-

Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Intermediate

This protocol details the Suzuki-Miyaura coupling of this compound with a generic aryl bromide to form a biaryl intermediate, a common structural motif in pharmaceutical agents.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Comments |

| This compound | 1627839-42-2 | 210.01 | The key nucleophilic coupling partner. Ensure it is dry and of high purity. |

| Aryl Bromide (e.g., 4-bromobenzonitrile) | 623-00-7 | 182.02 | The electrophilic coupling partner. A variety of aryl or heteroaryl halides can be used.[8] |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | A common palladium precursor for generating the active Pd(0) catalyst in situ. |

| Tricyclohexylphosphine (PCy₃) | 2622-14-2 | 280.44 | A bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and promotes the reaction. |

| Potassium Phosphate (K₃PO₄) | 7758-11-4 | 212.27 | The base used to activate the boronic acid for transmetalation. |

| Toluene | 108-88-3 | 92.14 | Anhydrous, degassed solvent. |

| Water | 7732-18-5 | 18.02 | Degassed. The presence of water can accelerate the reaction. |

Step-by-Step Methodology

-

Reaction Setup:

-

To a clean, dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents).

-

Add the aryl bromide (1.0 equivalent).

-

Add potassium phosphate (2.0 equivalents).

-

In a separate vial, prepare the catalyst solution by dissolving Palladium(II) acetate (0.02 equivalents) and tricyclohexylphosphine (0.04 equivalents) in a minimal amount of degassed toluene.

-

-

Reaction Execution:

-

Add the catalyst solution to the Schlenk flask containing the reagents.

-

Add degassed toluene and degassed water to the reaction mixture to achieve the desired concentration (typically 0.1-0.5 M with respect to the aryl bromide). A common solvent ratio is 10:1 toluene:water.

-

Seal the Schlenk flask and heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the aryl halide.

-

-

Monitoring the Reaction:

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 2-12 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

-

Causality Behind Experimental Choices

The selection of each reagent and reaction parameter is critical for the success of the synthesis. Here, we provide the rationale behind the choices made in the provided protocol:

-

Catalyst System (Pd(OAc)₂/PCy₃): The combination of a palladium precursor and a phosphine ligand is essential. Palladium(II) acetate is a stable and easily handled precatalyst that is reduced in situ to the active Pd(0) species. Tricyclohexylphosphine is a bulky, electron-rich ligand. The bulkiness of the ligand promotes the reductive elimination step, while its electron-donating nature increases the electron density on the palladium center, facilitating the oxidative addition of the aryl halide.[1]

-

Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing significant side reactions, such as hydrolysis of sensitive functional groups. The choice of a non-nucleophilic base is important to avoid unwanted side products.

-

Solvent System (Toluene/Water): Toluene is a common solvent for Suzuki-Miyaura reactions due to its ability to dissolve the organic reagents and its relatively high boiling point, which allows for elevated reaction temperatures. The addition of a small amount of water can significantly accelerate the reaction rate.[7] This is attributed to several factors, including improved solubility of the base and facilitation of the transmetalation step.

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand, which would lead to catalyst deactivation and a decrease in reaction efficiency.

Caption: Logical relationship between experimental choices and their scientific rationale.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound stands as a testament to the power of rational molecular design in modern pharmaceutical synthesis. Its strategic incorporation of fluorine and a cyclopropylmethoxy group provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. The robust and well-understood Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for incorporating this valuable building block into complex molecular architectures. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to confidently and effectively utilize this versatile reagent in their pursuit of novel and improved therapeutics.

References

-

Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. [Link]

-

Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990. [Link]

-

National Center for Biotechnology Information. "Olaparib". PubChem Compound Summary for CID 23725625. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

- Menear, K. A., et al. (2004). Phthalazinone derivatives.

- Cockcroft, X., et al. (2009). 4-[3-(4-cyclopropanecarbonyl-piperazine-i-carbonyl)-4-fluoro-benzyl]-2h-phthalaz in-1-one.

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

- European Patent Office. (2015). Method for the preparation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one. EP2824098B1.

-

Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. PubMed, 18800793. [Link]

- Hsiao, T. Y., & Chang, Y. H. (2018). Processes for preparing olaparib.

-

Shrivastava, B. K. (2011). Substituted 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2h)-one derivatives as poly (adp-ribose) polymerase-1 inhibitors. European Patent Office, EP2598491B1. [Link]

-

Gill, H., et al. (2015). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 177, 1-3. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Menear, K. A., et al. (2011). Process for the preparation of olaparib and intermediates thereof. WIPO, WO2018038680A1. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. US10100017B2 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 4. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 5. CN105985294B - Preparation method of olaparib - Google Patents [patents.google.com]

- 6. medkoo.com [medkoo.com]

- 7. audreyli.com [audreyli.com]

- 8. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 2-(Cyclopropylmethoxy)-4-fluorophenylboronic Acid

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and drug development professionals working with the sterically and electronically unique substrate, 2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid. Our goal is to provide you with in-depth, actionable insights to overcome common challenges and systematically optimize your catalyst loading for efficient, scalable, and reproducible results.

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, but its success is highly dependent on the careful interplay of multiple parameters.[1] The ortho-cyclopropylmethoxy group on the target boronic acid introduces significant steric hindrance, while the fluorine atom modulates the electronic properties of the aromatic ring. These features demand a more nuanced approach to catalyst system selection and optimization than standard coupling partners.

This guide is divided into two key sections: a Troubleshooting Guide to address specific experimental failures in a question-and-answer format, and a Frequently Asked Questions (FAQs) section for broader conceptual understanding and experimental design.

Troubleshooting Guide: From Low Yields to Catalyst Death

This section addresses the most common issues encountered during the coupling of this compound. Each solution is grounded in mechanistic principles to foster a deeper understanding of the catalytic cycle.

Q1: My reaction has stalled or is showing low yield (<50%), but TLC/LC-MS analysis shows unconsumed starting materials. What is the likely cause and how can I fix it?

This is a classic symptom of catalyst deactivation or a suboptimal catalytic system unable to overcome the steric hindrance of the substrate.[2] The primary steps to take involve re-evaluating your catalyst, ligand, and reaction conditions.

Causality: The palladium catalyst must navigate three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] For a sterically demanding substrate like this compound, both the oxidative addition to the coupling partner (e.g., an aryl chloride) and the final reductive elimination can be slow.[2][5] If the catalyst system is not robust enough, it may decompose or become inactive before the reaction reaches completion.

Troubleshooting Workflow:

-

Assess the Ligand: Standard ligands like PPh₃ are often insufficient for hindered substrates.[2] You require a ligand that is both bulky and electron-rich to promote the key catalytic steps.[5]

-

Increase Temperature: Insufficient thermal energy can lead to a sluggish reaction, particularly if the oxidative addition step is slow (e.g., with an aryl chloride).

-

Action: Incrementally increase the reaction temperature by 10-20 °C. Monitor for potential byproduct formation or decomposition of starting materials at higher temperatures.

-

-

Verify Base Efficacy: The base is critical for activating the boronic acid to facilitate transmetalation.[7] Poor solubility or inappropriate strength can halt the catalytic cycle.

-

Check for Oxygen: Palladium(0), the active catalytic species, is sensitive to oxidation. Ingress of air into the reaction vessel is a common cause of catalyst death.

-

Action: Ensure your reaction setup is rigorously degassed. Employ a robust inert gas (Argon or Nitrogen) atmosphere throughout the setup and reaction time. A common procedure involves at least three vacuum/inert gas backfill cycles.[10]

-

Q2: I am observing significant amounts of a homocoupled biaryl product derived from my boronic acid. What causes this and how can it be minimized?

The formation of a symmetrical biaryl from the boronic acid (Ar-B(OH)₂ → Ar-Ar) is a common side reaction, often promoted by the presence of oxygen or unreduced Palladium(II) species at the start of the reaction.[10]

Causality: If the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state, it can react directly with two molecules of the boronic acid, leading to homocoupling and the formation of inactive palladium species.[10] High concentrations of oxygen can also facilitate this unwanted pathway.[10]

Mitigation Strategies:

-

Rigorous Degassing: This is the most critical step. Oxygen is a key culprit in promoting homocoupling.[10] Ensure solvents are properly sparged with an inert gas before use and that the reaction vessel is thoroughly purged.

-

Pre-catalyst Choice: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern "precatalyst" that is designed for rapid and clean generation of the active Pd(0) species in situ.

-

Controlled Staging of Reagents: Add the boronic acid only after the palladium source, ligand, and base have been pre-stirred in the degassed solvent for a short period at reaction temperature. This can help ensure the catalyst is in its active Pd(0) state before the boronic acid is introduced.

-

Lower Catalyst Loading: Paradoxically, sometimes a very high catalyst loading can exacerbate side reactions. Once you have an active system, try reducing the catalyst loading to see if the ratio of desired product to homocoupled byproduct improves.

Q3: My boronic acid appears to be degrading over the course of the reaction, leading to a new baseline spot on TLC. What is this side reaction?

This is likely protodeboronation, where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[11] This is often promoted by excessive water or high temperatures in the presence of a base.

Causality: The boronic acid functional group is susceptible to cleavage under certain conditions. While a small amount of water is often beneficial for Suzuki couplings, an excess, especially at elevated temperatures, can hydrolyze the boronic acid back to the corresponding arene (2-(Cyclopropylmethoxy)-4-fluorobenzene).

Preventative Measures:

-

Use Anhydrous Solvents: While not strictly necessary to be bone-dry, using high-quality anhydrous solvents is a good starting point.

-

Control Water Content: If using an aqueous base solution, ensure the amount of water is controlled and minimized. Often, 2-3 equivalents of a solid, powdered base like K₃PO₄ is preferred.

-

Moderate Temperature: Avoid excessive heat. If the reaction proceeds sluggishly, it is often better to improve the catalyst/ligand system rather than pushing the temperature to extremes, which can accelerate protodeboronation.[12]

-

Boronic Ester Alternative: If protodeboronation is persistent, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin). These are generally more resistant to degradation.

Catalyst Loading Optimization Workflow

The following diagram outlines a logical workflow for optimizing catalyst loading, starting from an initial screening down to a final, minimized concentration.

Caption: A workflow for systematic catalyst loading optimization.

Frequently Asked Questions (FAQs)

What is the best starting point for a catalyst and ligand system for this specific boronic acid?

For an ortho-substituted, sterically hindered substrate like this compound, a highly active palladium(II) precatalyst paired with a bulky, electron-rich biaryl monophosphine ligand is the recommended starting point.[2][6] These ligands are crucial for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle, which are often rate-limiting for hindered substrates.[5][13]

| Component | Recommended Starting Choices | Rationale |

| Pd Precatalyst | G3 or G4 Buchwald Precatalysts | Ensures efficient and rapid formation of the active L₁Pd(0) species. |

| Ligand | SPhos, RuPhos, or XPhos | Bulky biarylphosphines that promote reactions of hindered substrates.[6] |

| Base | K₃PO₄ or Cs₂CO₃ (powdered) | Strong, effective bases for activating the boronic acid.[4] |

| Solvent | Toluene, 2-MeTHF, or Dioxane (often with a small amount of water) | Aprotic solvents are standard; water can sometimes accelerate the reaction.[11] |

How low can I realistically push the catalyst loading?

With a highly optimized system, catalyst loadings can be significantly reduced from the typical 1-2 mol%. For efficient couplings, it is often possible to achieve loadings in the range of 0.1 to 0.01 mol%.[14] In some academic examples with simple substrates, loadings have been pushed into the parts-per-million (ppm) range.[6] However, for a complex substrate on an industrial scale, a robust loading of 0.05-0.1 mol% is often a practical target that balances cost, efficiency, and reproducibility.[15] Reducing catalyst loading is not only cost-effective but also simplifies downstream purification to remove residual palladium from the final product.[15]

What is the role of the base and why is the choice so important?

The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[3][7] It reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻). This boronate species transfers its organic group to the palladium center much more rapidly than the neutral boronic acid.[16] The choice of base can affect reaction rate and yield. In general, stronger bases like K₃PO₄ are more effective than weaker ones like Na₂CO₃, especially for challenging substrates.[4][9]

How should I monitor the reaction's progress effectively?

Effective reaction monitoring is key to understanding kinetics and identifying issues early.[2]

-

Thin-Layer Chromatography (TLC): A quick and easy method for qualitative analysis. It allows you to visualize the consumption of starting materials and the formation of the product.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It provides quantitative data on the conversion of starting materials and the formation of the desired product, as well as detecting any byproducts. Taking aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h) allows you to build a kinetic profile of your reaction.[2]

The Suzuki-Miyaura Catalytic Cycle